molecular formula C15H19N3 B5152619 4-[(4-Methylpiperazin-1-yl)methyl]quinoline

4-[(4-Methylpiperazin-1-yl)methyl]quinoline

Cat. No.: B5152619
M. Wt: 241.33 g/mol
InChI Key: WJYKTGQDCQBKAI-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperazin-1-yl)methyl]quinoline is an organic compound that features a quinoline ring system substituted with a 4-[(4-methylpiperazin-1-yl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 4-methylpiperazine. One common method includes the alkylation of quinoline with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperazin-1-yl)methyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-17-8-10-18(11-9-17)12-13-6-7-16-15-5-3-2-4-14(13)15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKTGQDCQBKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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